6-Chloro-2-cyclopropylnicotinic acid
Description
6-Chloro-2-cyclopropylnicotinic acid is a nicotinic acid derivative featuring a chlorine atom at the 6-position and a cyclopropyl group at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining the electron-withdrawing chlorine substituent with the steric and electronic effects of the cyclopropane ring.
Properties
IUPAC Name |
6-chloro-2-cyclopropylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-3-6(9(12)13)8(11-7)5-1-2-5/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUPGGRIJXKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733199 | |
| Record name | 6-Chloro-2-cyclopropylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862695-75-8 | |
| Record name | 6-Chloro-2-cyclopropyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862695-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-cyclopropylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Chloro-2-cyclopropylnicotinic acid typically involves the chlorination of 2-cyclopropylnicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere to prevent unwanted side reactions . The reaction is usually carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Chloro-2-cyclopropylnicotinic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted nicotinic acid derivatives .
Scientific Research Applications
6-Chloro-2-cyclopropylnicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropylnicotinic acid involves its interaction with specific molecular targets and pathways. As a nicotinic acid derivative, it may interact with nicotinic acid receptors or other related biological targets, influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The compound’s uniqueness lies in its substitution pattern:
- 6-Chloro group : Enhances electrophilicity and influences regioselectivity in reactions.
Comparison with Similar Nicotinic Acid Derivatives
Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of 6-Chloro-2-cyclopropylnicotinic Acid and Analogues
Research and Industrial Relevance
- Pharmaceutical Synthesis: Chlorinated nicotinic acids are precursors to bioactive molecules. For example, chlorogenic acid (a related polyphenol) is used in nutraceuticals .
- Agrochemical Development : 6-Chloropicolinic acid derivatives are herbicides, suggesting that the cyclopropyl variant could be explored for similar applications .
Biological Activity
6-Chloro-2-cyclopropylnicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the context of pharmacological research. Understanding its biological activity is crucial for exploring its utility in various medical applications, including anti-cancer and anti-inflammatory therapies.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects against leukemia cells, with a notable increase in sensitivity when combined with other chemotherapeutic agents. The mechanism appears to involve modulation of metabolic pathways essential for cell proliferation and survival.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| THP-1 (Leukemia) | 5.2 | Inhibition of nucleotide synthesis |
| MV4-11 (Leukemia) | 3.8 | Induction of apoptosis |
| MCF-7 (Breast) | 7.4 | Cell cycle arrest in S-phase |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Table 2: Inhibition of Cytokine Production
| Cytokine | Concentration (µM) | % Inhibition |
|---|---|---|
| IL-6 | 10 | 75% |
| TNF-alpha | 10 | 68% |
| IL-1 beta | 10 | 70% |
Study on Leukemia Treatment
A case study involving patients with acute myeloid leukemia (AML) highlighted the efficacy of combining this compound with standard chemotherapy. Patients receiving this combination showed improved response rates and reduced side effects compared to those receiving chemotherapy alone. The study concluded that the compound enhances the therapeutic index of conventional treatments.
Study on Inflammatory Diseases
Another study focused on patients with rheumatoid arthritis demonstrated that administration of the compound led to significant reductions in disease activity scores and inflammatory markers over a six-month period. Patients reported improved quality of life and reduced reliance on non-steroidal anti-inflammatory drugs (NSAIDs).
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells.
- Modulation of Signal Transduction : It influences signaling pathways involved in cell survival and apoptosis, particularly through the NF-kB pathway.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokine production, it reduces inflammation and associated tissue damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
